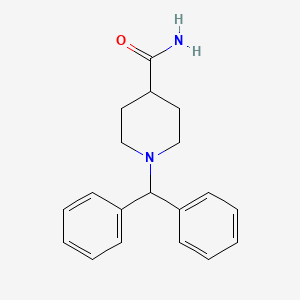![molecular formula C17H19N3O4S2 B3009888 N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide CAS No. 851781-30-1](/img/structure/B3009888.png)
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a derivative of methanesulfonamide, which is a functional group known for its involvement in various biological activities. Methanesulfonamide derivatives have been studied for their potential as inhibitors of enzymes such as carbonic anhydrases, which are involved in many physiological processes . The specific structure and substituents on the methanesulfonamide core can significantly influence the compound's interaction with biological targets.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds typically involves the reaction of an appropriate amine with a methanesulfonyl chloride or an analogous sulfonating agent. For example, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anhydride in glacial acetic acid . This suggests that similar synthetic strategies could be employed for the synthesis of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide functionality. The conformation of these molecules can be influenced by the substituents attached to the benzene ring and the amide nitrogen. For instance, in N-(3,4-Dimethylphenyl)methanesulfonamide, the N-H bond is anti to the meta-methyl group, and the molecules are packed into chains through N-H...O hydrogen bonding . These structural features are crucial for the biological activity of the compounds as they determine how the molecule can interact with its biological target.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonyl and amide groups. These functionalities can engage in interactions with enzymes, as seen in the inhibition of carbonic anhydrases by 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide . The specific chemical reactions of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide would depend on the additional substituents present on the molecule, which could affect its reactivity and binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) revealed six different rotational isomers, with the most stable form being identified through vibrational and NMR spectroscopy as well as theoretical computations . These properties, including solubility, melting point, and stability, are essential for the practical application of these compounds in biological systems. The specific properties of N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.
Applications De Recherche Scientifique
Interaction Studies
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide and similar compounds have been studied for their interactions with other substances. For instance, methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, including various methanesulfonamide compounds, were examined to understand the effects of temperature and concentration on solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).
Structural Studies
The structural aspects of similar compounds have been a focal point of research. A study on nimesulidetriazole derivatives, which share structural similarities, provided insights into the nature of intermolecular interactions, contributing to an understanding of how such structures behave at the molecular level (Dey et al., 2015).
Inhibitory Properties
Research has highlighted the inhibitory properties of compounds with methanesulfonamide groups. For example, the placement of the methanesulfonamide group at specific positions on a 1,5-diarylpyrazole structure significantly affected its inhibitory activity on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain processes (Singh et al., 2004).
Adsorption and Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which are structurally related, have been investigated for their role in inhibiting mild steel corrosion. These compounds act as mixed-type inhibitors and show potential in protective applications (Olasunkanmi et al., 2016).
Synthesis and Characterization
The synthesis and full characterization of structurally similar compounds, such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide, have been carried out to understand their molecular structure and potential applications (Durgadas, Mukkanti, & Pal, 2012).
Propriétés
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-25(21,22)19-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)20(18-16)26(2,23)24/h3-11,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSJYBFMGNFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

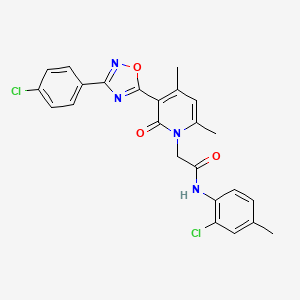
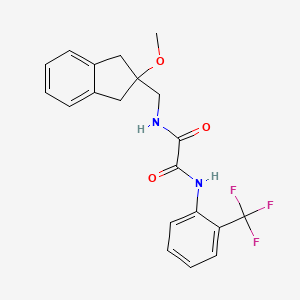
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
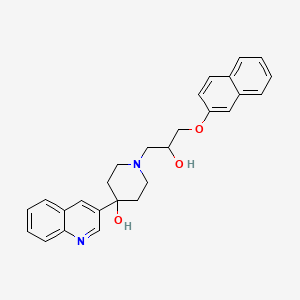
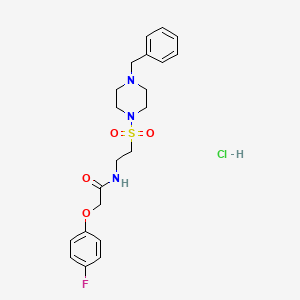
![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)
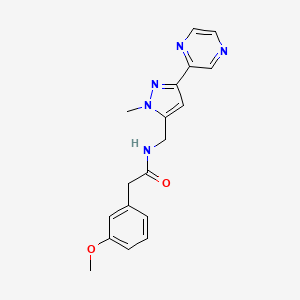
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
